4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole 4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC19778265
InChI: InChI=1S/C13H18N2O2/c1-8(2)12-7-17-13(15-12)11-6-10(16-4)5-9(3)14-11/h5-6,8,12H,7H2,1-4H3
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC19778265

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name 2-(4-methoxy-6-methylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C13H18N2O2/c1-8(2)12-7-17-13(15-12)11-6-10(16-4)5-9(3)14-11/h5-6,8,12H,7H2,1-4H3
Standard InChI Key DNTNQRRKJYXLMV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=N1)C2=NC(CO2)C(C)C)OC

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a 4,5-dihydrooxazole ring fused to a 4-methoxy-6-methylpyridin-2-yl group. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.29 g/mol
IUPAC Name2-(4-methoxy-6-methylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Chiral Centers1 (C4 of oxazole)

The stereochemistry at the oxazole’s C4 position differentiates the (R)- and (S)-enantiomers, which exhibit distinct catalytic and biological activities .

Spectroscopic and Crystallographic Data

  • NMR: The 1H^1H NMR spectrum displays characteristic signals for the pyridine ring (δ 6.5–8.0 ppm), methoxy group (δ 3.8–4.0 ppm), and diastereotopic protons of the oxazole’s dihydro ring (δ 3.5–4.5 ppm) .

  • X-ray Crystallography: Crystal structures of analogous oxazoline ligands reveal planar pyridine rings and twisted oxazole conformations, stabilizing metal coordination in catalytic complexes .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols involving:

  • Formation of the Pyridine-Oxazole Backbone: Condensation of 4-methoxy-6-methylpyridine-2-carbaldehyde with chiral amino alcohols (e.g., (R)- or (S)-2-amino-3-methyl-1-butanol) under acidic conditions .

  • Stereochemical Control: Asymmetric induction using Evans auxiliaries or chiral catalysts to achieve enantiomeric excess (e.e.) >98% .

  • Purification: Chromatographic separation (SiO₂ or HPLC) to isolate enantiomers .

Industrial-Scale Production

Advanced techniques like continuous flow synthesis (residence time: 10–30 min, yield: 85–90%) and microwave-assisted reactions (150°C, 20 min, yield: 88%) enhance efficiency and scalability.

Applications in Asymmetric Catalysis

Chiral Ligand Design

The compound serves as a bidentate ligand in transition-metal catalysis, enabling enantioselective transformations:

  • Cyclopropanation: Au(III) complexes of analogous oxazolines achieve 92% e.e. in styrene cyclopropanation .

  • C–H Functionalization: Pd(II) catalysts with this ligand mediate asymmetric arylation (TON: 500–1,000) .

Reaction TypeMetal CenterE.e. (%)Application
CyclopropanationAu(III)92Pharmaceutical intermediates
Allylic AlkylationPd(II)89Agrochemicals
HydroaminationCu(I)95Natural product synthesis

Radiopharmaceutical Synthesis

In 18F^{18}F-labeling, iodonium salts derived from this ligand enable site-selective fluorination of isoquinolines (radiochemical yield: 40–92%), critical for PET imaging probes .

Future Directions

Expanding Catalytic Applications

  • Photoredox Catalysis: Developing Ir(III) or Ru(II) complexes for enantioselective C–N bond formation .

  • Biocatalysis Integration: Hybrid metalloenzymes for green synthesis of chiral amines .

Drug Development

  • Prodrug Optimization: PEGylation to enhance solubility and bioavailability for oral administration .

  • Targeted Delivery: Nanoparticle-encapsulated formulations for tumor-specific accumulation.

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